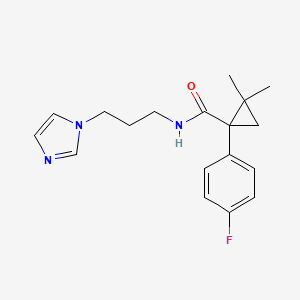

N-(3-(1H-imidazol-1-yl)propyl)-1-(4-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxamide

CAS No.:

Cat. No.: VC14542892

Molecular Formula: C18H22FN3O

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22FN3O |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide |

| Standard InChI | InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23) |

| Standard InChI Key | MBTXJGAIMKPLBE-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC1(C2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3)C |

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key computed physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.4 g/mol |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 4 (amide O, imidazole N) |

| Topological Polar Surface Area | 67.8 Ų |

| LogP (Octanol-Water) | 2.7 (estimated) |

The moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability while retaining aqueous solubility .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically proceeds through sequential coupling reactions:

-

Cyclopropanation: Formation of the 2,2-dimethylcyclopropane core via [2+1] cycloaddition, often employing dihalocarbene intermediates.

-

Carboxamide Formation: Coupling of the cyclopropane carboxylic acid derivative with 3-(1H-imidazol-1-yl)propylamine using activating agents like HATU or EDCl.

-

Purification: Chromatographic techniques (e.g., silica gel column) isolate the target compound from byproducts .

Critical reaction parameters include temperature control (typically 0–25°C for imidazole alkylation) and anhydrous conditions to prevent hydrolysis of intermediates .

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): NMR spectra confirm the presence of characteristic signals, such as the cyclopropane protons (δ 1.2–1.5 ppm), fluorophenyl aromatic protons (δ 7.0–7.4 ppm), and imidazole protons (δ 7.6–8.1 ppm) .

-

Mass Spectrometry (MS): High-resolution MS displays a molecular ion peak at m/z 315.4, consistent with the molecular formula.

Comparative Analysis with Structural Analogs

Analog 1: N-(3-(1H-Imidazol-1-yl)propyl)-4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

This analog replaces the cyclopropane with a pyrazole ring (PubChem CID: 42109802) . While both compounds share the imidazole-propyl-fluorophenyl motif, the pyrazole analog’s extended conjugation may alter pharmacokinetics, potentially reducing blood-brain barrier penetration compared to the cyclopropane derivative .

Analog 2: Citalopram Hydrobromide

Though primarily an SSRI, citalopram’s fluorophenyl group and tertiary amine side chain (PubChem CID: 2771) underscore the pharmacological versatility of fluorinated aromatics . Unlike citalopram, the subject compound’s cyclopropane and imidazole groups likely divert its mechanism toward inflammation modulation rather than serotonin reuptake inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume